N-(3-cyanothiophen-2-yl)-2-(cyclohexylsulfanyl)acetamide
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Overview
Description
N-(3-cyanothiophen-2-yl)-2-(cyclohexylsulfanyl)acetamide is a chemical compound that features a cyano group attached to a thienyl ring, which is further connected to a cyclohexylsulfanyl group via an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanothiophen-2-yl)-2-(cyclohexylsulfanyl)acetamide typically involves the following steps:
Formation of the Thienyl Ring: The thienyl ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions, often using cyanide salts.
Attachment of the Cyclohexylsulfanyl Group: This step involves the reaction of the thienyl ring with cyclohexylthiol under suitable conditions to form the cyclohexylsulfanyl derivative.
Formation of the Acetamide Linkage: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanothiophen-2-yl)-2-(cyclohexylsulfanyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the cyclohexylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The thienyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted thienyl derivatives depending on the reagents used.
Scientific Research Applications
N-(3-cyanothiophen-2-yl)-2-(cyclohexylsulfanyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-cyanothiophen-2-yl)-2-(cyclohexylsulfanyl)acetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the thienyl ring and cyclohexylsulfanyl group can participate in various binding interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-cyano-2-thienyl)-2-(cyclohexylthio)acetamide: Similar structure but with a thioether linkage.
N-(3-cyano-2-thienyl)-2-(cyclohexylsulfinyl)acetamide: Contains a sulfoxide group instead of a sulfanyl group.
N-(3-cyano-2-thienyl)-2-(cyclohexylsulfonyl)acetamide: Contains a sulfone group instead of a sulfanyl group.
Uniqueness
N-(3-cyanothiophen-2-yl)-2-(cyclohexylsulfanyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the cyano group, thienyl ring, and cyclohexylsulfanyl group allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and industrial applications.
Biological Activity
N-(3-Cyanothiophen-2-yl)-2-(cyclohexylsulfanyl)acetamide is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and antioxidant research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
The compound is characterized by the presence of a thiophene ring and a cyclohexylsulfanyl group, which contribute to its unique properties. Its synthesis typically involves a multi-step process that includes the activation of 2-(thiophen-2-yl)acetic acid followed by acylation with 2-aminothiophene-3-carbonitrile, yielding a product with notable purity and yield (approximately 58%) .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using the ABTS assay. The results indicate that the compound exhibits moderate antioxidant activity, suggesting its potential utility in mitigating oxidative stress-related conditions .
Antimicrobial Activity
In vitro studies have demonstrated significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The microdilution method revealed that the compound effectively inhibits the growth of yeasts such as Candida glabrata and Candida krusei, highlighting its broad-spectrum antimicrobial potential .
Molecular Interactions
Computational studies utilizing density functional theory (DFT) have provided insights into the molecular interactions between this compound and DNA bases. The Fukui function analysis indicates favorable interactions that may underlie its biological effects, particularly in relation to its antioxidant and antimicrobial activities .
Inhibition Studies
Further investigations into related compounds have shown that derivatives based on the same framework, such as N-(3-cyanothiophen-2-yl)-2-phenoxyacetamide, exhibit potent inhibition against α-glucosidase, an enzyme implicated in type 2 diabetes management. One derivative demonstrated an IC50 value of 2.11 μM, significantly outperforming established inhibitors like Acarbose . This suggests that structural modifications can enhance biological activity.
Summary of Findings
Activity | Result | Methodology |
---|---|---|
Antioxidant | Moderate activity | ABTS assay |
Antimicrobial | Significant against Gram-positive/negative bacteria and yeasts | Microdilution method |
α-Glucosidase Inhibition | High potency (IC50 = 2.11 μM) for derivatives | Kinetic studies and molecular docking |
Case Studies
- Antioxidant Evaluation : In a study assessing various thiophene derivatives, this compound was found to possess moderate antioxidant capabilities, which could be beneficial in formulations aimed at reducing oxidative damage .
- Antimicrobial Efficacy : A comprehensive evaluation of antimicrobial properties revealed that this compound could serve as a promising candidate for developing new antimicrobial agents, particularly against resistant strains .
Properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-2-cyclohexylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS2/c14-8-10-6-7-17-13(10)15-12(16)9-18-11-4-2-1-3-5-11/h6-7,11H,1-5,9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOYYLGWPOYFCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SCC(=O)NC2=C(C=CS2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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